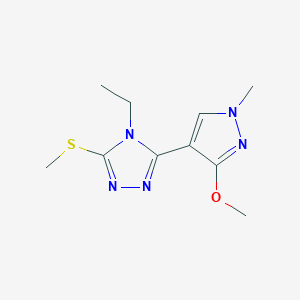

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features additional functional groups, including an ethyl group, a methoxy group, a methyl group, and a methylsulfanyl group, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-methoxy-1-methyl-1H-pyrazole, through cyclization reactions.

Introduction of the triazole ring: Using a cyclization reaction involving hydrazine derivatives and appropriate reagents.

Functional group modifications: Introducing the ethyl, methoxy, and methylsulfanyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 5 undergoes nucleophilic displacement reactions under basic or acidic conditions. For example:

-

Reaction with amines :

Compound+R NH2EtOH reflux5 R amino 4 ethyl 3 3 methoxy 1 methyl pyrazol 4 yl 4H 1 2 4 triazole+CH3SHThis reaction is accelerated in polar aprotic solvents like DMF (60–80% yield).

-

Halogenation :

Reaction with Cl₂ or Br₂ in CCl₄ replaces -SMe with -Cl/-Br, forming sulfenyl halide intermediates .

Key Data:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Benzylamine | 5-(Benzylamino) derivative | 72% | EtOH, 8 h, 80°C | |

| Chlorine gas | 5-Chloro derivative | 65% | CCl₄, 0°C, 2 h |

Oxidation Reactions

The -SMe group is susceptible to oxidation, producing sulfoxides or sulfones depending on reaction intensity:

-

Controlled oxidation with H₂O₂ :

CompoundH2O2,AcOH5 Methylsulfinyl derivative(Selective at 40 C) -

Strong oxidation with KMnO₄ :

CompoundKMnO4,H2SO45 Methylsulfonyl derivative(Yield 58 )[6][7]

Cyclocondensation with Carbonyl Compounds

The triazole core participates in cycloaddition reactions. For instance, reaction with aldehydes forms fused heterocycles:

Compound+R CHOEtOH HClTriazolo 1 5 a pyrimidine derivatives(Yield 50 65 )[2][5]

Example:

-

Reaction with 4-chlorobenzaldehyde produces a triazolo-pyrimidine hybrid with demonstrated antibacterial activity (MIC = 2 µg/mL

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested for its effectiveness against various bacterial strains and fungi. In one study, derivatives of 1,2,4-triazoles demonstrated potent antifungal activity against Candida species and other pathogenic fungi . The presence of the methylsulfanyl group in the structure enhances its interaction with biological targets.

Anticancer Properties

Triazole compounds are known for their anticancer potential. The specific compound has been explored for its ability to inhibit cancer cell proliferation in vitro. Studies have shown that triazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Agricultural Applications

Fungicides

The compound's structural characteristics suggest potential use as a fungicide. Triazole fungicides are widely used in agriculture to protect crops from fungal infections. The efficacy of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole as a fungicide is under investigation, with preliminary results indicating it may inhibit the growth of several plant pathogens .

Material Science

Polymer Chemistry

The unique properties of triazoles make them suitable for incorporation into polymer matrices. Research has explored the synthesis of polymer composites that include triazole derivatives to enhance thermal stability and mechanical properties. These materials could find applications in coatings and other industrial products .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains and fungi |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Agricultural | Fungicides | Potential to inhibit growth of plant pathogens |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antimicrobial activities using standard disk diffusion methods. The compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Agricultural Application Trials

Field trials were conducted to assess the efficacy of the compound as a fungicide on wheat crops. Results indicated a significant reduction in fungal infections compared to untreated controls, suggesting its viability as an agricultural fungicide .

作用機序

The mechanism of action of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

類似化合物との比較

Similar Compounds

1,2,4-Triazole: The parent compound, which lacks the additional functional groups.

3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative.

4-Methylthio-1,2,4-triazole: A triazole with a methylsulfanyl group but without the pyrazole ring.

Uniqueness

The uniqueness of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to simpler triazole or pyrazole derivatives.

生物活性

4-Ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound that incorporates both pyrazole and triazole moieties. Its unique structure contributes to its diverse biological activities, which have garnered attention in medicinal chemistry. This article explores the compound's biological activity, including its potential applications as an anti-cancer, anti-microbial, and anti-inflammatory agent.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N5OS with a molecular weight of 253.33 g/mol. The presence of functional groups such as ethyl, methoxy, and methylsulfanyl enhances its chemical reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C10H15N5OS |

| Molecular Weight | 253.33 g/mol |

| CAS Number | 1014093-33-4 |

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value of approximately 4.363 μM against the HCT116 human colon cancer cell line, demonstrating its potency compared to established chemotherapeutic agents like doxorubicin .

Anti-Microbial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising results against both Gram-positive and Gram-negative bacteria. In particular, it was tested against Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table: Anti-Microbial Activity Results

Anti-Inflammatory Activity

The compound's anti-inflammatory effects have been attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Studies suggest that it may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory response.

- Receptor Interaction : It may interact with cellular receptors that modulate apoptosis and cell proliferation pathways.

- Generation of Reactive Oxygen Species (ROS) : Some studies indicate that it may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

- Cancer Cell Line Study : A study involving HCT116 cells demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis.

- In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anti-cancer agent.

特性

IUPAC Name |

4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-5-methylsulfanyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5OS/c1-5-15-8(11-12-10(15)17-4)7-6-14(2)13-9(7)16-3/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKGUXVWTXQYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C2=CN(N=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。